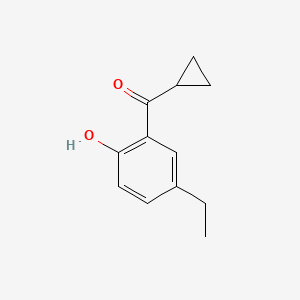
2-Cyclopropanecarbonyl-4-ethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropanecarbonyl-4-ethylphenol is an organic compound with the molecular formula C12H14O2 It is a phenolic compound characterized by the presence of a cyclopropane ring attached to the carbonyl group and an ethyl group attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonyl-4-ethylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . Another method involves the use of organometallic compounds derived from aryl halides . The reaction conditions typically include the use of strong bases and electron-withdrawing groups to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Cyclopropanecarbonyl-4-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the carbonyl group can produce alcohols .
科学的研究の応用
2-Cyclopropanecarbonyl-4-ethylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its unique structural properties
作用機序
The mechanism of action of 2-Cyclopropanecarbonyl-4-ethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals and reactive oxygen species. Additionally, the compound may interact with enzymes and proteins, modulating their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
4-Ethylphenol: A simpler phenolic compound with similar antioxidant properties.
Cyclopropanecarbonyl derivatives: Compounds with similar structural features, such as cyclopropane rings and carbonyl groups.
Uniqueness
2-Cyclopropanecarbonyl-4-ethylphenol is unique due to the combination of its cyclopropane ring, carbonyl group, and phenolic structure.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
cyclopropyl-(5-ethyl-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C12H14O2/c1-2-8-3-6-11(13)10(7-8)12(14)9-4-5-9/h3,6-7,9,13H,2,4-5H2,1H3 |
InChIキー |
DGNAJVAWILDFLL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)O)C(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13085764.png)
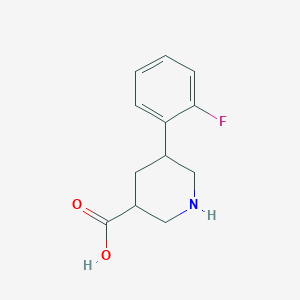
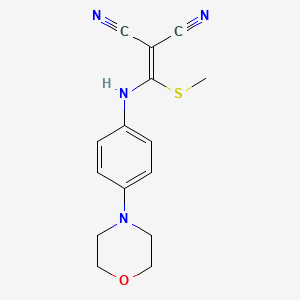
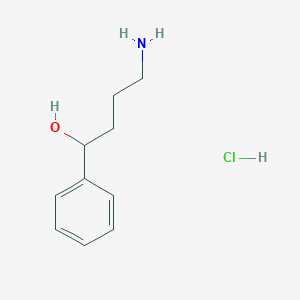
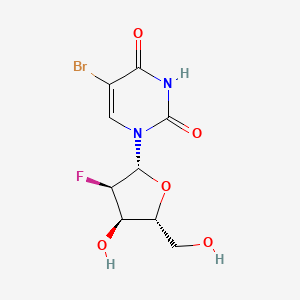

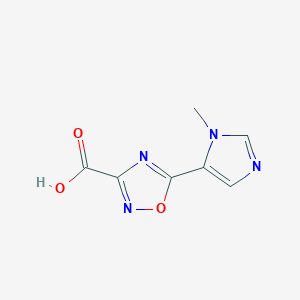
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B13085811.png)
![1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13085817.png)
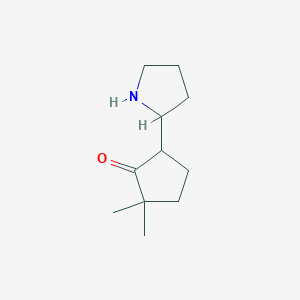

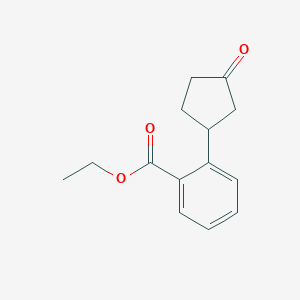

![4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine](/img/structure/B13085855.png)
